2-({4-[(4-Butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid
Overview
Description
2-({4-[(4-Butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that combines a sulfonyl group, a piperazine ring, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-Butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a butylphenyl sulfonyl group through a sulfonylation reaction. This intermediate is then coupled with cyclohexanecarboxylic acid using a carbodiimide coupling reagent under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-Butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-({4-[(4-Butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[(4-Butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The overall effect of the compound is determined by the combined interactions of these functional groups with their respective targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
- 2-(4-Chlorophenyl)-3-[(4-Methylphenyl)sulfanyl]-4-quinolinecarboxylic acid
- 3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
2-({4-[(4-Butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid is unique due to its combination of a sulfonyl group, a piperazine ring, and a cyclohexane carboxylic acid moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(4-butylphenyl)sulfonylpiperazine-1-carbonyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5S/c1-2-3-6-17-9-11-18(12-10-17)30(28,29)24-15-13-23(14-16-24)21(25)19-7-4-5-8-20(19)22(26)27/h9-12,19-20H,2-8,13-16H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCLZMFFHNJUSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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